Isodecyl tridecyl phthalate

Description

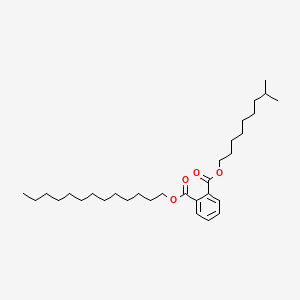

Isodecyl tridecyl phthalate is a mixed diester of phthalic acid, synthesized from isodecyl alcohol (C10, branched) and tridecyl alcohol (C13, branched or linear). It is characterized by its high molecular weight (approximately 530–550 g/mol) and is commonly used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability . The compound is identified by multiple CAS numbers, including 68648-95-3 and 70198-21-9, reflecting its isomeric variability in alkyl chain configurations .

Production involves the esterification of phthalic anhydride with isodecyl and tridecyl alcohols. Industrial synthesis, as described in the Unipar Oxo Alcohols Plant, utilizes nonene and propylene tetramer as raw materials for isodecyl and tridecyl alcohol production, respectively . This process ensures a mixture of branched alcohols, contributing to the compound’s thermal stability and low volatility compared to shorter-chain phthalates.

Properties

CAS No. |

61886-60-0 |

|---|---|

Molecular Formula |

C31H52O4 |

Molecular Weight |

488.7 g/mol |

IUPAC Name |

2-O-(8-methylnonyl) 1-O-tridecyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C31H52O4/c1-4-5-6-7-8-9-10-11-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3 |

InChI Key |

TYLLMRSWXAGLFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isodecyl tridecyl phthalate involves the esterification of phthalic acid with isodecyl and tridecyl alcohols. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature range of 150-200°C to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of phthalic acid and the alcohols into the reactor, along with the acid catalyst. The reaction mixture is maintained at the desired temperature and pressure to ensure complete esterification. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Isodecyl tridecyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of ester groups between different alcohols and esters, facilitated by an acid or base catalyst .

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, temperature range of 50-100°C.

Transesterification: Alcohols (e.g., methanol, ethanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, temperature range of 100-150°C.

Major Products Formed

Hydrolysis: Phthalic acid, isodecyl alcohol, tridecyl alcohol.

Transesterification: New esters formed from the exchange of ester groups between different alcohols and this compound.

Scientific Research Applications

Isodecyl tridecyl phthalate has a wide range of applications in scientific research and industry:

Chemistry: Used as a plasticizer in the production of flexible polymers and coatings.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential impact on human health, particularly in relation to its bioaccumulative properties.

Industry: Widely used in the manufacturing of plastic products, including food wrappers, pharmaceutical pills, and coatings for furnishings and cookware

Mechanism of Action

Isodecyl tridecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and reducing brittleness. At the molecular level, it disrupts the intermolecular forces between polymer chains, allowing them to move more freely. This mechanism is crucial for enhancing the mechanical properties of plastic products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares isodecyl tridecyl phthalate with structurally and functionally analogous phthalates:

Structural and Functional Differences

Alkyl Chain Length and Branching :

- This compound combines C10 and C13 alcohols, offering intermediate volatility between DIDP (C10-only) and DTDP (C13-only). Its branched chains improve compatibility with PVC at elevated temperatures .

- DEHP (C8) has shorter linear chains, resulting in higher migration rates and endocrine disruption risks compared to longer-chain analogs like this compound .

Thermal Stability :

Toxicity and Regulatory Status

- Peroxisome Proliferation : DEHP demonstrates the highest potency in inducing liver peroxisome proliferation in rodents, followed by DIDP and diundecyl phthalate (DUP). This compound’s larger molecular size may reduce bioavailability, leading to lower toxicity .

- Regulatory Restrictions :

Environmental and Industrial Presence

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying ITP in polymer matrices?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-5MS or equivalent) for separation. Calibration standards should include ITP isomers, and retention indices should be cross-referenced with databases like NIST. For quantification, employ internal standards such as deuterated phthalates to correct for matrix effects .

- Validation : Optimize extraction protocols (e.g., Soxhlet or ultrasonic extraction with hexane) to account for ITP’s low volatility and high lipophilicity .

Q. How can researchers distinguish ITP from structurally similar phthalates like DIDP or DINP in environmental samples?

- Approach : Leverage high-resolution mass spectrometry (HRMS) to differentiate isomers based on exact mass and fragmentation patterns. For example, ITP (C28H46O4, m/z 446.66) and DIDP (C28H46O4) require chromatographic separation using gradient elution with C18 columns in LC-MS/MS .

Q. What regulatory thresholds govern ITP use in materials, and how do they impact experimental design?

- Guidance : Under EU REACH, ITP is restricted to <0.1% by weight in toys and childcare articles. Design studies to assess compliance by spiking polymer samples with ITP at 0.05–0.15% concentrations and validating detection limits via recovery experiments .

Q. What are the primary metabolic pathways of ITP in mammalian systems?

- Protocol : Use in vitro hepatic microsomal assays (e.g., rat S9 fractions) to identify oxidative metabolites. Monitor hydrolytic cleavage to mono-isodecyl phthalate (MIP) and mono-tridecyl phthalate (MTP) via LC-MS, comparing results to in vivo urinary metabolite profiles .

Advanced Research Questions

Q. How do in vitro toxicity models for ITP compare to in vivo outcomes, and what factors explain discrepancies?

- Analysis : Conduct parallel studies using human hepatocyte cell lines (e.g., HepG2) and rodent models. Measure endpoints like oxidative stress (SOD, GPx activity) and endocrine disruption (ER/AR receptor binding assays). Note that in vitro models may underestimate bioaccumulation due to lack of adipose tissue partitioning .

Q. What advanced techniques can resolve contradictions in ITP’s environmental persistence data?

- Strategy : Apply isotope-labeled ITP (e.g., <sup>13</sup>C-ITP) in soil microcosm studies to track degradation products. Combine with metagenomics to identify microbial consortia responsible for hydrolysis. Conflicting half-life data may arise from variable oxygen availability or microbial diversity across study sites .

Q. How can researchers optimize ITP degradation in wastewater treatment systems?

- Experimental Design : Test ozonation and UV/H2O2 advanced oxidation processes (AOPs). Measure degradation kinetics via pseudo-first-order models and identify byproducts (e.g., phthalic acid) using FTIR and NMR. Compare efficacy to biological treatments (e.g., activated sludge) .

Q. What green chemistry alternatives to ITP meet equivalent plasticizing performance with lower ecotoxicity?

- Synthesis and Testing : Synthesize bio-based esters (e.g., citrates or sebacates) and evaluate compatibility with PVC matrices using dynamic mechanical analysis (DMA). Assess endocrine disruption potential via zebrafish embryo assays (FET test) and compare to ITP’s LC50 values .

Methodological Considerations

- Data Interpretation : When analyzing conflicting toxicity studies, stratify results by exposure route (oral vs. dermal) and matrix (pure compound vs. polymer-leached). Use meta-regression to adjust for covariates like particle size in inhalation studies .

- Ethical Compliance : For human biomonitoring, adhere to institutional review board (IRB) protocols for urine sample collection and anonymization. Reference CDC’s phthalate biomonitoring guidelines for quality assurance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.